2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene
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Overview
Description
2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound features a bromine atom and a fluorine atom attached to a phenyl ring, which is further substituted with a methoxy group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and Wittig reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: The double bond can be reduced using hydrogenation catalysts to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Major Products
Substitution: Formation of substituted derivatives such as amines or ethers.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of saturated alkanes.
Scientific Research Applications
2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-methoxyphenyl)-1-propene
- 2-Bromo-3-(3-fluorophenyl)-1-propene
- 2-Bromo-3-(4-fluorophenyl)-1-propene
Uniqueness
2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene is unique due to the simultaneous presence of bromine, fluorine, and methoxy substituents on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-2-fluoro-1-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-7(11)5-8-3-4-10(13-2)9(12)6-8/h3-4,6H,1,5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXPBAKQMGYZFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=C)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373674 |
Source
|
Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-40-3 |
Source
|
Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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